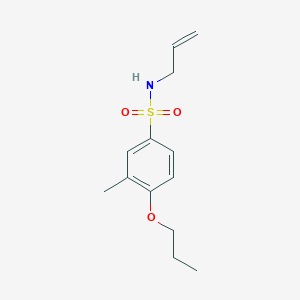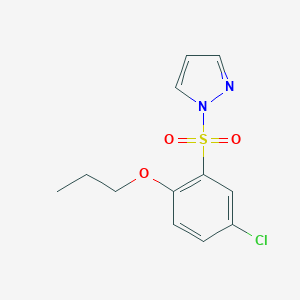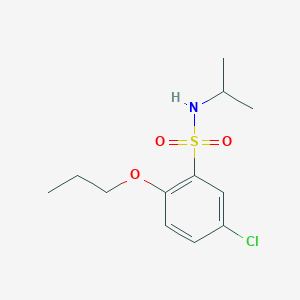
N-allyl-3-methyl-4-propoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-3-methyl-4-propoxybenzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound is also known as AMPB and has a molecular formula of C13H19NO3S.
Wirkmechanismus
The mechanism of action of AMPB involves the inhibition of COX-2 enzyme activity, which leads to a reduction in the production of prostaglandins, which are involved in the inflammatory response. This compound also acts as a free radical scavenger, which helps to reduce oxidative stress and inflammation.
Biochemical and Physiological Effects:
AMPB has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the production of cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response. In addition, it has been found to reduce the expression of inducible nitric oxide synthase (iNOS), which is involved in the production of nitric oxide (NO) that contributes to inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
AMPB has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has been found to exhibit potent anti-inflammatory activity. However, there are also some limitations to its use. AMPB has a relatively short half-life, which may limit its effectiveness in vivo. In addition, it may have off-target effects that need to be considered.
Zukünftige Richtungen
There are several future directions for research on AMPB. One potential area of research is the development of more potent analogs of this compound that exhibit improved pharmacokinetic properties. Another area of research is the investigation of the potential use of AMPB in the treatment of other inflammatory conditions such as arthritis, asthma, and inflammatory bowel disease. Finally, the use of AMPB as a tool for investigating the role of COX-2 in various disease states is an area of research that warrants further investigation.
Conclusion:
N-allyl-3-methyl-4-propoxybenzenesulfonamide is a promising compound that has potential applications in various fields such as medicine, agriculture, and materials science. Its anti-inflammatory activity and mechanism of action make it an attractive candidate for further research. However, more studies are needed to fully understand its pharmacological properties and potential applications.
Synthesemethoden
The synthesis of N-allyl-3-methyl-4-propoxybenzenesulfonamide involves the reaction of 3-methyl-4-propoxybenzenesulfonyl chloride with allylamine. The reaction takes place in the presence of a base such as triethylamine, and the product is obtained in good yield after purification.
Wissenschaftliche Forschungsanwendungen
AMPB has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. In addition, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Eigenschaften
Molekularformel |
C13H19NO3S |
|---|---|
Molekulargewicht |
269.36 g/mol |
IUPAC-Name |
3-methyl-N-prop-2-enyl-4-propoxybenzenesulfonamide |
InChI |
InChI=1S/C13H19NO3S/c1-4-8-14-18(15,16)12-6-7-13(11(3)10-12)17-9-5-2/h4,6-7,10,14H,1,5,8-9H2,2-3H3 |
InChI-Schlüssel |
FBSRJWQOYYITBC-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC=C)C |
Kanonische SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B272636.png)


![4-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}morpholine](/img/structure/B272644.png)
![Methyl 2-bromo-5-{[(4-methoxy-1-naphthyl)sulfonyl]amino}benzoate](/img/structure/B272646.png)
![1-[(5-chloro-2-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B272650.png)


![2-{4-[(4-Chloro-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272664.png)
![2-{4-[(2,5-Dibromophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272668.png)
![2-{4-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272669.png)
![2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272675.png)
